Boc-Asn(Trt)-OH Boc-Asn(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 132388-68-2
VCID: VC21537979
InChI: InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C28H30N2O5
Molecular Weight: 474.5 g/mol

Boc-Asn(Trt)-OH

CAS No.: 132388-68-2

VCID: VC21537979

Molecular Formula: C28H30N2O5

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Asn(Trt)-OH - 132388-68-2

Description

Boc-Asn(Trt)-OH, also known as N-α-tert-Butoxycarbonyl-N-γ-trityl-L-asparagine, is a protected form of the amino acid asparagine. It is commonly used in peptide synthesis due to its ability to protect the amino and side-chain groups during the synthesis process, thereby reducing unwanted side reactions and improving yield.

Storage Conditions

  • Temperature: 15-25°C

  • Storage Class: Combustible Solids (WGK 3 in Germany)

Applications in Peptide Synthesis

Boc-Asn(Trt)-OH is primarily used in solid-phase peptide synthesis (SPPS) due to its protective groups:

  • Boc (tert-Butoxycarbonyl) protects the α-amino group.

  • Trt (Trityl) protects the side-chain amide group of asparagine, preventing unwanted side reactions like dehydration to form aspartimide.

This protection strategy allows for higher yields and fewer by-products during peptide synthesis. The temporary side-chain protection is removed during the deprotection steps following peptide assembly.

Research Findings and Use

Research in peptide synthesis often involves optimizing conditions for coupling and deprotection steps. Boc-Asn(Trt)-OH has been used in various studies to improve peptide synthesis protocols, focusing on minimizing side reactions and maximizing efficiency.

Example Use Case

In peptide synthesis, Boc-Asn(Trt)-OH is incorporated into the growing peptide chain using standard coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate). After the synthesis is complete, the trityl group is removed under acidic conditions, allowing the asparagine side chain to participate in further reactions or remain protected until final deprotection.

CAS No. 132388-68-2
Product Name Boc-Asn(Trt)-OH
Molecular Formula C28H30N2O5
Molecular Weight 474.5 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid
Standard InChI InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1
Standard InChIKey PYGOCFDOBSXROC-QHCPKHFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Synonyms Boc-Asn(Trt)-OH;132388-68-2;Boc-N-beta-Trityl-L-asparagine;Nalpha-Boc-Ngamma-trityl-L-asparagine;(S)-2-((tert-Butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;Nalpha-tert-Butoxycarbonyl-Ngamma-trityl-L-asparagine;ST51036374;Boc-Ngamma-trityl-D-asparagine;C28H30N2O5;PubChem18974;15562_ALDRICH;SCHEMBL15311114;15562_FLUKA;CTK8B0147;MolPort-003-926-858;N|A-Boc-N|A-trityl-L-asparagine;ACT09205;ANW-19431;CB-325;MFCD00153299;ZINC16322949;AKOS015892779;AKOS015924188;CS14924;DS-1087
PubChem Compound 11385960
Last Modified Aug 15 2023

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